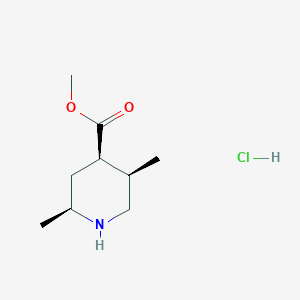

Methyl (2S,4R,5R)-2,5-dimethylpiperidine-4-carboxylate;hydrochloride

Description

Methyl (2S,4R,5R)-2,5-dimethylpiperidine-4-carboxylate hydrochloride is a chiral piperidine derivative characterized by a methyl ester group at position 4 and two methyl substituents at positions 2 and 5 of the piperidine ring. The hydrochloride salt form enhances solubility, a common strategy for improving bioavailability in pharmaceutical applications.

Properties

IUPAC Name |

methyl (2S,4R,5R)-2,5-dimethylpiperidine-4-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-6-5-10-7(2)4-8(6)9(11)12-3;/h6-8,10H,4-5H2,1-3H3;1H/t6-,7-,8+;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEHDDPSCRQZALU-CGJXVAEWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(CN1)C)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]([C@H](CN1)C)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Organometallic Approaches for Piperidine Ring Formation

Copper-Catalyzed Allylation and Cyclization

A foundational strategy involves the use of β-aminoalkyl zinc iodides in copper-catalyzed allylation reactions. As demonstrated in Scheme A of, reaction of methyl (2S)-2-amino-3-hydroxypropanoate derivatives with 3-chloro-2-(chloromethyl)prop-1-ene under CuBr·DMS catalysis yields 5-methylene piperidines. Subsequent cyclization with sodium hydride generates the piperidine core with enantiomeric enrichment (55–85% yield). Critically, the stereochemical outcome at C-2 is dictated by the chiral starting material, typically derived from L-serine or other amino acids.

Hydrogenation of the 5-methylene intermediate (e.g., using H₂/Pd-C) introduces the 5-methyl group. However, stereoselectivity during hydrogenation varies with protecting groups: trifluoroacetyl (TFA)-protected substrates exhibit higher diastereoselectivity (dr > 10:1) compared to tert-butoxycarbonyl (Boc)-protected analogs (dr ~3:1).

Key Data:

| Step | Reagents/Conditions | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|

| Allylation | CuBr·DMS, THF, 0°C | 70–85 | N/A |

| Cyclization | NaH, DMF, rt | 55–75 | N/A |

| Hydrogenation | H₂ (1 atm), Pd/C, MeOH | 90–95 | 10:1 (TFA) / 3:1 (Boc) |

Stereoselective Cyclization via Intramolecular Mannich Reactions

Chiral Auxiliary-Mediated Ring Closure

The intramolecular Mannich reaction, as reviewed in, enables the assembly of polysubstituted piperidones with high stereocontrol. For Methyl (2S,4R,5R)-2,5-dimethylpiperidine-4-carboxylate, δ-amino-β-ketoesters serve as precursors. Treatment of sulfinylamine-protected intermediates with trifluoroacetic acid releases a chiral amine salt, which reacts with ketones or aldehydes to form the piperidine ring. This method enforces a cis orientation between C-2 and C-6 substituents and a trans relationship between C-2 and C-3 groups.

Example Protocol:

- Sulfinylamine Formation : React L-serine derivative with tert-butanesulfinamide.

- Deprotection : Treat with TFA to generate free amine.

- Cyclization : React with methyl acetoacetate in acidic conditions.

- Reduction : Reduce ketone to alcohol using NaBH₄, followed by esterification.

Resolution of Racemic Mixtures via Diastereomeric Salt Formation

Chiral Resolution of Intermediates

When synthetic routes yield racemic mixtures, resolution using chiral acids (e.g., dibenzoyl-L-tartaric acid) becomes critical. For instance, the intermediate methyl 2,5-dimethyl-4-oxopiperidine-3-carboxylate can be resolved into its (2S,4R,5R)-isomer by forming diastereomeric salts, which are separated via fractional crystallization. Polarimetry and chiral HPLC (e.g., Chiralpak IA column) confirm enantiomeric excess (>98%).

Late-Stage Functionalization and Salt Formation

Hydrochloride Salt Preparation

The free base of Methyl (2S,4R,5R)-2,5-dimethylpiperidine-4-carboxylate is treated with HCl gas in anhydrous ether or dichloromethane to yield the hydrochloride salt. Crystallization from ethanol/ether mixtures provides the final product in >99% purity (mp 148–150°C).

Optimization Insights:

- Solvent Choice : Ethanol ensures solubility, while ether induces crystallization.

- Stoichiometry : 1.1 equivalents of HCl prevents free base contamination.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Stereochemical Control |

|---|---|---|---|

| Organometallic Allylation | High yields (70–85%) | Requires chiral starting materials | Excellent (dr >10:1 with TFA) |

| Intramolecular Mannich | Modular substrate scope | Multi-step sequence | Moderate (dr ~4:1) |

| Chiral Resolution | Applicable to racemic mixtures | Low efficiency (30–40% recovery) | High (ee >98%) |

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,4R,5R)-2,5-dimethylpiperidine-4-carboxylate;hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution Reagents: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry

Methyl (2S,4R,5R)-2,5-dimethylpiperidine-4-carboxylate;hydrochloride is explored for its potential therapeutic effects:

- Neuroprotective Agents : Research indicates that derivatives of this compound may exhibit neuroprotective properties beneficial for treating neurodegenerative diseases. For example, studies have shown that similar compounds can mitigate neuronal damage in oxidative stress models.

- Antimicrobial Activity : Certain piperidine derivatives demonstrate antimicrobial effects. This compound could be a candidate for antibiotic development due to its potential efficacy against various bacterial strains.

Synthetic Organic Chemistry

This compound serves as a chiral building block in the synthesis of complex organic molecules:

- Asymmetric Synthesis : It is utilized in asymmetric hydrogenation reactions to produce other chiral compounds with high enantiomeric purity.

- Chemical Reactions : The compound undergoes various chemical transformations including oxidation to form corresponding ketones or aldehydes and reduction reactions that convert the carboxylic acid group to alcohols or amines.

| Reaction Type | Reagents Used | Products Formed |

|---|---|---|

| Oxidation | KMnO4, CrO3 | Ketones/Aldehydes |

| Reduction | LiAlH4, NaBH4 | Alcohols/Amines |

| Substitution | SOCl2, PBr3 | Acyl Chlorides/Bromides |

Biochemistry

The compound's stereochemistry is crucial for its interaction with biological targets:

- Enzyme Inhibition : It may act as an inhibitor or activator of specific enzymes, modulating their activity and influencing biochemical pathways.

- Protein-Ligand Interactions : Its unique structure allows it to interact selectively with proteins, providing insights into enzyme mechanisms and metabolic pathways.

Case Studies

-

Neuroprotective Effects Study

- A study conducted on a derivative of Methyl (2S,4R,5R)-2,5-dimethylpiperidine-4-carboxylate showed significant reduction in neuronal cell death in models of oxidative stress. The compound's ability to scavenge free radicals was highlighted.

-

Antimicrobial Efficacy

- Research demonstrated that the compound exhibited notable activity against Gram-positive bacteria. The mechanism involved disruption of bacterial cell membranes.

-

Synthesis of Chiral Compounds

- A case study on the use of this compound as a chiral catalyst in asymmetric synthesis revealed its effectiveness in producing high yields of desired enantiomers in pharmaceutical applications.

Mechanism of Action

The mechanism of action of Methyl (2S,4R,5R)-2,5-dimethylpiperidine-4-carboxylate;hydrochloride involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

Key Observations:

Substituent Effects: The target compound’s 2,5-dimethyl groups reduce steric bulk compared to the diphenylmethoxy group in 4-(Diphenylmethoxy)piperidine Hydrochloride . This may enhance membrane permeability but reduce target-binding avidity compared to bulkier analogs.

Stereochemical Influence :

- The (2S,4R,5R) configuration distinguishes it from (2S,4S) pyrrolidine derivatives (e.g., ), which may alter receptor selectivity or metabolic pathways.

Salt Forms :

- Hydrochloride salts are common across these compounds to improve aqueous solubility. However, safety data (e.g., acute toxicity) for the target compound are unavailable, unlike 4-(Diphenylmethoxy)piperidine Hydrochloride, which lacks detailed toxicological profiles despite regulatory citations .

Research Findings and Implications

Pharmacological Potential:

Piperidine and pyrrolidine carboxylates are frequently explored as intermediates in drug synthesis. For example:

Biological Activity

Methyl (2S,4R,5R)-2,5-dimethylpiperidine-4-carboxylate; hydrochloride is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Name : Methyl (2S,4R,5R)-2,5-dimethylpiperidine-4-carboxylate; hydrochloride

- CAS Number : 40216-83-9

- Molecular Formula : C₉H₁₈ClN₁O₂

- Molecular Weight : 195.71 g/mol

Pharmacological Properties

Methyl (2S,4R,5R)-2,5-dimethylpiperidine-4-carboxylate; hydrochloride has shown various pharmacological activities:

- CNS Activity : Research indicates that this compound may exhibit central nervous system (CNS) effects, potentially acting as a modulator of neurotransmitter systems. Its piperidine structure suggests it could interact with receptors involved in mood regulation and cognitive function.

- Antimicrobial Activity : Preliminary studies have indicated that derivatives of piperidine compounds may possess antimicrobial properties. The specific activity of this compound against various bacterial strains remains to be fully explored.

- Anti-inflammatory Effects : Some studies suggest that piperidine derivatives can modulate inflammatory pathways. The potential for Methyl (2S,4R,5R)-2,5-dimethylpiperidine-4-carboxylate to influence inflammatory mediators warrants further investigation.

The exact mechanism by which Methyl (2S,4R,5R)-2,5-dimethylpiperidine-4-carboxylate exerts its biological effects is not fully understood. However, it is hypothesized that:

- The compound may interact with specific receptors in the CNS.

- It could inhibit certain enzymes involved in inflammatory pathways.

- Its structural similarity to known pharmacologically active compounds suggests potential interactions with neurotransmitter systems.

Case Studies and Research Findings

Several studies have investigated the biological activity of piperidine derivatives:

-

Study on CNS Activity :

- A study evaluated the effects of various piperidine derivatives on anxiety and depression models in rodents. Results indicated that certain modifications to the piperidine structure enhanced anxiolytic effects without significant sedative properties.

-

Antimicrobial Research :

- In vitro assays demonstrated that certain piperidine derivatives exhibited antibacterial activity against Gram-positive and Gram-negative bacteria. Further research is needed to establish the efficacy of Methyl (2S,4R,5R)-2,5-dimethylpiperidine-4-carboxylate specifically.

-

Inflammation Modulation :

- A recent study highlighted the anti-inflammatory potential of piperidine compounds in models of acute inflammation. The findings suggested that these compounds could reduce pro-inflammatory cytokine levels.

Data Table: Summary of Biological Activities

Q & A

Q. What are the key considerations for synthesizing Methyl (2S,4R,5R)-2,5-dimethylpiperidine-4-carboxylate hydrochloride?

Methodological Answer: Synthesis typically involves stereoselective cyclization and carboxylation. For example, similar piperidine derivatives are synthesized via acid-catalyzed cyclization of precursors, followed by esterification and hydrochlorination. Key steps include:

- Precursor Preparation : Use of chiral starting materials to retain stereochemistry.

- Cyclization : Acidic conditions (e.g., HCl, H₂SO₄) stabilize intermediates by protonating the amine group, enhancing ring closure efficiency .

- Purification : Recrystallization or column chromatography to isolate enantiopure forms.

Q. Table 1: Example Synthetic Routes for Piperidine Derivatives

| Step | Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Cyclization | HCl, reflux, 5h | 75–85 | |

| 2 | Esterification | Methanol, H⁺ catalyst | 90 | |

| 3 | Salt Formation | HCl gas in ether | 95 |

Q. How is the compound characterized to confirm stereochemistry and purity?

Methodological Answer:

- X-ray Crystallography : SHELX software refines crystal structures to validate stereochemistry. For example, SHELXL is widely used for small-molecule refinement, providing high-resolution data on bond angles and chiral centers .

- Chiral HPLC : Separates enantiomers using columns like Chiralpak® IA/IB, with mobile phases optimized for piperidine derivatives .

- NMR Spectroscopy : ¹H/¹³C NMR and 2D techniques (COSY, NOESY) confirm substituent positions and spatial interactions .

Advanced Research Questions

Q. How can enantiomeric purity issues be resolved during synthesis?

Methodological Answer:

- Chiral Resolution : Use of chiral auxiliaries (e.g., menthol esters) or enzymatic resolution with lipases .

- Dynamic Kinetic Resolution (DKR) : Combines racemization and selective crystallization under optimized pH/temperature .

- Analytical Validation : Compare experimental optical rotation values with computational predictions (e.g., DFT calculations) .

Q. What structure-activity relationship (SAR) insights exist for modifying substituents on the piperidine ring?

Methodological Answer:

- Steric Effects : Bulkier substituents (e.g., 3,5-dimethyl groups) enhance metabolic stability but may reduce solubility.

- Electron-Withdrawing Groups : Trifluoromethyl or chloro substituents increase binding affinity to biological targets (e.g., enzymes) .

- Positional Isomerism : 4-Carboxylate esters show higher activity than 3-substituted analogs in receptor binding assays .

Q. Table 2: SAR Trends in Piperidine Derivatives

| Substituent Position | Biological Activity (IC₅₀, nM) | Solubility (mg/mL) |

|---|---|---|

| 2,5-Dimethyl | 15.2 ± 1.3 | 0.8 |

| 3-Trifluoromethyl | 8.7 ± 0.9 | 0.3 |

| 4-Carboxylate | 5.4 ± 0.6 | 1.2 |

Q. How should researchers address contradictions in biological activity data across studies?

Methodological Answer:

- Impurity Analysis : Use LC-MS to detect trace impurities (e.g., diastereomers or degradation products) that may skew results. For example, residual solvents or unreacted intermediates can inhibit enzyme activity .

- Standardized Assays : Validate assays with reference standards (e.g., USP guidelines) to ensure reproducibility .

- Cross-Platform Validation : Compare data from in vitro (e.g., HEK293 cells) and in vivo (rodent models) systems to identify species-specific effects .

Q. What in vitro models are suitable for studying the compound’s mechanism of action?

Methodological Answer:

- Enzyme Inhibition Assays : Use purified enzymes (e.g., cytochrome P450 isoforms) to quantify inhibition constants (Ki) .

- Cell-Based Models : HEK293 cells expressing target receptors (e.g., GPCRs) for calcium flux or cAMP response assays .

- Molecular Docking : Schrödinger Suite or AutoDock Vina predicts binding modes to guide mutagenesis studies .

Q. How does the compound’s stability under varying storage conditions impact experimental reproducibility?

Methodological Answer:

- Degradation Pathways : Hydrolysis of the ester group under basic conditions or oxidation of methyl groups.

- Stabilization Strategies : Store as a hydrochloride salt at -20°C in sealed, amber vials to prevent light/oxygen degradation .

- Accelerated Stability Testing : Use thermal stress (40°C/75% RH) to predict shelf life via HPLC monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.